molecular formula C14H17ClN2S2 B1379109 2-(8-Azabicyclo[3.2.1]octan-3-ylsulfanyl)-1,3-benzothiazole hydrochloride CAS No. 1955547-31-5

2-(8-Azabicyclo[3.2.1]octan-3-ylsulfanyl)-1,3-benzothiazole hydrochloride

Cat. No. B1379109
CAS RN: 1955547-31-5
M. Wt: 312.9 g/mol
InChI Key: RHLUBUHTQQKXND-UHFFFAOYSA-N
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Description

The compound “2-(8-Azabicyclo[3.2.1]octan-3-ylsulfanyl)-1,3-benzothiazole hydrochloride” is a complex organic molecule. The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .


Synthesis Analysis

The synthesis of this compound involves the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture . Novel derivatives of this compound were synthesized through isocyanide insertion reaction .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a bicyclic scaffold at its core . The IUPAC Standard InChI for a similar compound, 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, endo-, is InChI=1S/C8H15NO/c1-9-6-2-3-7(9)5-8(10)4-6/h6-8,10H,2-5H2,1H3 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold and isocyanide insertion reaction .

Scientific Research Applications

Synthesis of Tropane Alkaloids

The 8-azabicyclo[3.2.1]octane scaffold is central to the family of tropane alkaloids, which are known for their diverse biological activities. Research aimed at the stereoselective preparation of this scaffold is significant due to its presence in natural products with pharmacological importance .

Drug Discovery

The unique structure of 2-azabicyclo[3.2.1]octanes, which includes the compound , is of considerable interest in drug discovery. These nitrogen-containing heterocycles are key synthetic intermediates in total synthesis and have shown potential as bioactive molecules .

Enantioselective Construction

The enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold is a critical area of research. The ability to create this structure in a stereoselective manner is valuable for the synthesis of various alkaloids and related compounds .

Pharmacological Potential

The bicyclic architecture of 2-azabicyclo[3.2.1]octanes is associated with a wide range of pharmacological potentials. This includes their application in the development of compounds with affinity for neuronal nicotinic acetylcholine receptors .

Valorization of Biomass-Derived Compounds

Research into the valorization of biomass-derived compounds often involves the transformation of such materials into valuable chemical entities. The compound could play a role in such transformations, particularly in photochemical processes .

Development of Synthetic Methodologies

The development of new synthetic methodologies often requires the use of complex scaffolds like 2-azabicyclo[3.2.1]octanes. These methodologies can include palladium-catalyzed reactions and other advanced synthetic techniques .

Nematicidal Activity

There is also research exploring the nematicidal activity of compounds related to 2-(8-azabicyclo[3.2.1]octan-3-yl)-3 derivatives. Such studies are important for agricultural applications where nematode pests are a concern .

Total Synthesis of Natural Products

Finally, the total synthesis of complex natural products often requires intricate scaffolds like the one provided by 2-azabicyclo[3.2.1]octanes. The compound can serve as an intermediate in these syntheses, contributing to the creation of structurally complex and biologically active molecules .

Future Directions

The development of novel environmentally friendly, efficient, and less toxic compounds has become one of the actual research topics in pesticide discovery and has a huge market prospect . The homology between the 5-HT receptors of nonmammalian and mammals suggests that some classical mammalian 5-HT receptor ligands show certain nematicidal activity .

properties

IUPAC Name

2-(8-azabicyclo[3.2.1]octan-3-ylsulfanyl)-1,3-benzothiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2S2.ClH/c1-2-4-13-12(3-1)16-14(18-13)17-11-7-9-5-6-10(8-11)15-9;/h1-4,9-11,15H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHLUBUHTQQKXND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2)SC3=NC4=CC=CC=C4S3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(8-Azabicyclo[3.2.1]octan-3-ylsulfanyl)-1,3-benzothiazole hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(8-Azabicyclo[3.2.1]octan-3-ylsulfanyl)-1,3-benzothiazole hydrochloride
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2-(8-Azabicyclo[3.2.1]octan-3-ylsulfanyl)-1,3-benzothiazole hydrochloride
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2-(8-Azabicyclo[3.2.1]octan-3-ylsulfanyl)-1,3-benzothiazole hydrochloride
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2-(8-Azabicyclo[3.2.1]octan-3-ylsulfanyl)-1,3-benzothiazole hydrochloride
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2-(8-Azabicyclo[3.2.1]octan-3-ylsulfanyl)-1,3-benzothiazole hydrochloride
Reactant of Route 6
2-(8-Azabicyclo[3.2.1]octan-3-ylsulfanyl)-1,3-benzothiazole hydrochloride

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